molecular formula C23H16BrNO3 B3999360 N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

Cat. No.: B3999360
M. Wt: 434.3 g/mol
InChI Key: MTBLBGDVRGMYEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The carbonyl and carboxamide groups could potentially form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, a related compound, N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide, has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which plays a critical role in regulating mitochondrial function and cell death.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation. The compound should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxoanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-12-9-15(24)10-13(2)20(12)25-23(28)14-7-8-18-19(11-14)22(27)17-6-4-3-5-16(17)21(18)26/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBLBGDVRGMYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

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